molecular formula C18H25FN2O4 B8221793 (3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate

(3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate

Cat. No.: B8221793
M. Wt: 352.4 g/mol
InChI Key: MAHFDCMVFKTGJD-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorine atom at the 3rd position and a tert-butoxycarbonyl (Boc) protected amino group at the 4th position of the piperidine ring The benzyl group is attached to the nitrogen atom of the piperidine ring, and the carboxylate group is present at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of the Amino Group: The amino group at the 4th position is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Benzylation: The nitrogen atom of the piperidine ring is benzylated using benzyl bromide in the presence of a base.

    Carboxylation: The carboxylate group is introduced at the 1st position using appropriate carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

    Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.

    Protecting Agents: Tert-butoxycarbonyl chloride (Boc-Cl), trifluoroacetic acid (TFA).

    Benzylating Agents: Benzyl bromide.

    Bases: Triethylamine, sodium hydride.

Major Products Formed

The major products formed from these reactions include deprotected amines, substituted piperidine derivatives, and oxidized or reduced forms of the compound.

Scientific Research Applications

(3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the Boc-protected amino group play crucial roles in modulating the compound’s binding affinity and selectivity. The benzyl group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate: Lacks the Boc protecting group.

    (3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-chloropiperidine-1-carboxylate: Contains a chlorine atom instead of a fluorine atom.

    (3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate: Contains a methyl group instead of a fluorine atom.

Uniqueness

(3S,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The Boc protecting group provides stability during synthetic transformations, and the benzyl group enhances the compound’s lipophilicity, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

benzyl (3S,4R)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O4/c1-18(2,3)25-16(22)20-15-9-10-21(11-14(15)19)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHFDCMVFKTGJD-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.